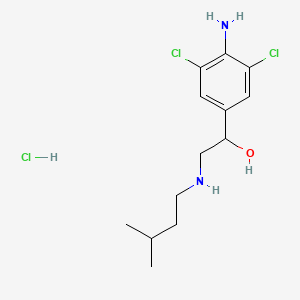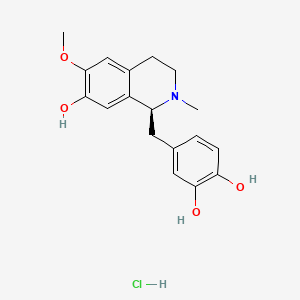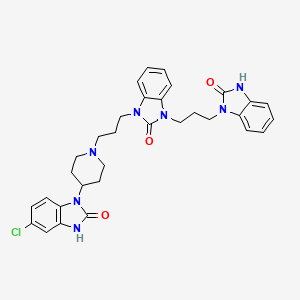
4-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde
Overview
Description
4-Formylphenyl-O-beta-D-glucopyranoside is a synthetic glucose analog where the hydroxyl group at the anomeric position of glucose is replaced by a formyl group (-CHO). This compound is often used as a substrate to measure the activity of enzymes such as glucosidases or glycosyltransferases .
Scientific Research Applications
4-Formylphenyl-O-beta-D-glucopyranoside has a wide range of scientific research applications:
Biology: It is used in biochemical assays to measure enzyme activity and to study carbohydrate metabolism.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .
Mechanism of Action
Target of Action
It has been found to have significant effects on the central nervous system .
Mode of Action
Helicid interacts with its targets in the central nervous system to exert its effects. It has been reported to have sedative and analgesic activities . The exact molecular interactions between Helicid and its targets are still under investigation.
Biochemical Pathways
Helicid affects several biochemical pathways. It has been found to have neuroprotective, vascular protective, blood sugar lowering, lipid-regulating, analgesic, anticancer, and antiviral effects . The mechanism involves various signaling pathways such as Nrf2, NF-κB, PI3K/AKT, and AMPK .
Pharmacokinetics
It has been suggested that helicid can quickly pass through the blood-brain barrier and be distributed in the brain after entering the systemic circulation . More research is needed to fully understand the ADME properties of Helicid and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Helicid’s action include its ability to exert sedative and analgesic effects, among others . It has been found to have significant effects on the central nervous system, including neuroprotective effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Helicid. For instance, stress responses and depression have been associated with changes in DNA methylation, which Helicid can regulate . .
Biochemical Analysis
Biochemical Properties
Helicid interacts with various enzymes and proteins in biochemical reactions. It has been shown to be a substrate for enzymes such as glucosidases or glycosyltransferases . By monitoring the enzymatic conversion or reaction with Helicid, researchers can gain insights into the specificity, kinetics, and mechanism of carbohydrate chemistry and enzymology .
Cellular Effects
Helicid has been reported to have extensive pharmacological activity, including neuroprotective effects . It can treat or improve epilepsy, Tourette syndrome, Alzheimer’s disease, Parkinson’s disease, emotional disorders, cerebral ischemia-reperfusion injury, cognitive impairment, and neuropathic pain . It can also improve myocardial hypertrophy, hypertension, and myocardial ischemia-reperfusion injury . In addition, Helicid can mitigate liver, kidney, and bone tissue damage caused by oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of Helicid involves various signaling pathways such as Nrf2, NF-κB, PI3K/AKT, and AMPK . It has been shown to inhibit the nuclear translocation of nuclear factor-κB (NF-κB), which is one of the most important transcription factors involved in the inflammatory process .
Temporal Effects in Laboratory Settings
In laboratory settings, Helicid has been shown to alleviate the depression-like behavior of chronic unpredictable mild stress (CUMS) rats . It can reduce the mortality of hippocampal neurons by downregulating the level of NONRATT030918.2 .
Metabolic Pathways
The biotransformation route of Helicid has been identified as demethylation, oxidation, dehydroxylation, hydrogenation, decarbonylation, glucuronide conjugation, and methylation . This suggests that Helicid is involved in various metabolic pathways and interacts with several enzymes and cofactors.
Subcellular Localization
It is known that the localization of the NONRATT030918.2 molecule, which is affected by Helicid, was confirmed through a fluorescence in situ hybridization experiment .
Preparation Methods
The preparation of 4-formylphenyl-O-beta-D-glucopyranoside can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with a protected glucose derivative, followed by deprotection to yield the desired compound. The reaction conditions typically involve the use of solvents like ethanol or chloroform and may require catalysts to facilitate the reaction .
Industrial production methods often involve extraction from natural sources such as the root of the Gastrodia elata plant, followed by purification processes like solvent extraction, steam distillation, or ultrasonic extraction .
Chemical Reactions Analysis
4-Formylphenyl-O-beta-D-glucopyranoside undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups on the glucose moiety can undergo substitution reactions with various reagents to form different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
4-Formylphenyl-O-beta-D-glucopyranoside can be compared with other similar compounds such as:
4-Nitrophenyl-O-beta-D-glucopyranoside: This compound has a nitro group instead of a formyl group and is commonly used as a substrate in enzyme assays.
4-Methylphenyl-O-beta-D-glucopyranoside: This compound has a methyl group instead of a formyl group and is used in similar biochemical studies.
The uniqueness of 4-formylphenyl-O-beta-D-glucopyranoside lies in its formyl group, which allows it to undergo specific reactions and interact with enzymes in unique ways compared to other similar compounds.
Properties
IUPAC Name |
4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZAGZCCJJBKNZ-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid](/img/structure/B602240.png)
![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)




